
3-(3-Chloro-4-methoxybenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-methoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound features a benzyl group substituted with a chlorine atom and a methoxy group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxybenzyl)azetidine typically involves the reaction of 3-chloro-4-methoxybenzylamine with an appropriate azetidine precursor under controlled conditions. One common method is the cyclization of N-(3-chloro-4-methoxybenzyl)amine with a suitable electrophile, such as a halogenated azetidine derivative, in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions
3-(3-Chloro-4-methoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
3-(3-Chloro-4-methoxybenzyl)azetidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(3-Chloro-4-methoxybenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
相似化合物的比较
Similar Compounds
3-(4-Methoxybenzyl)azetidine: Similar structure but lacks the chlorine substituent.
3-Methoxyazetidine: Lacks the benzyl group and chlorine substituent.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity .
Uniqueness
3-(3-Chloro-4-methoxybenzyl)azetidine is unique due to the presence of both chlorine and methoxy substituents on the benzyl group, which imparts distinct electronic and steric properties.
属性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC 名称 |
3-[(3-chloro-4-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-3-2-8(5-10(11)12)4-9-6-13-7-9/h2-3,5,9,13H,4,6-7H2,1H3 |
InChI 键 |
LEZULHNBJLCTBD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC2CNC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


aminehydrochloride](/img/structure/B13592743.png)
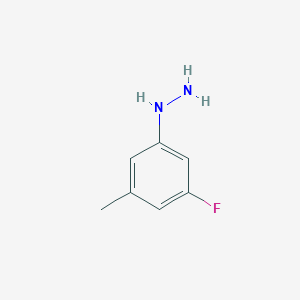

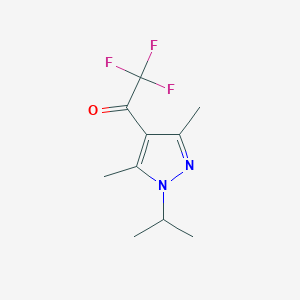
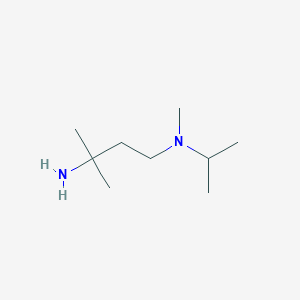

![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)

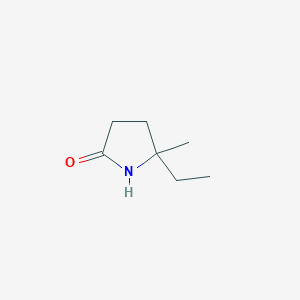
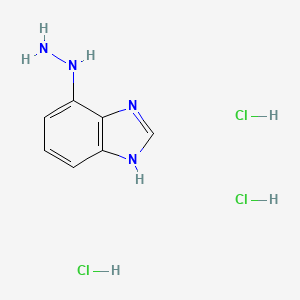
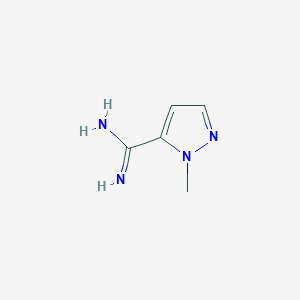
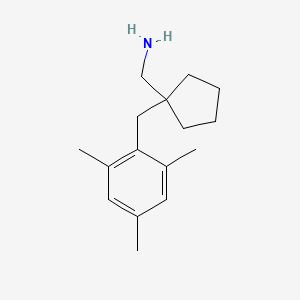
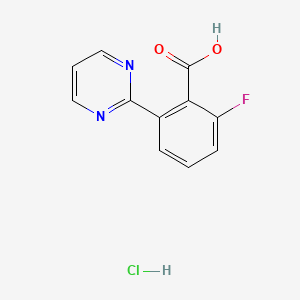
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)
